molecular formula C10H16O2 B8318369 4-(4-Hydroxybutyl)cyclohex-3-ene-1-one

4-(4-Hydroxybutyl)cyclohex-3-ene-1-one

Cat. No. B8318369
M. Wt: 168.23 g/mol
InChI Key: OXJSLIUWIAEXNH-UHFFFAOYSA-N
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Patent
US05153214

Procedure details

A suspension of 4.76 g of 1-methoxy-4-(4-hydroxybutyl)-cyclohexa-1,4-diene in 75 ml 1N sulfuric acid is stirred at room temperature for 1.5 h and extracted with methylene chloride (2×40 ml). The combined organic extracts are washed with saturated sodium bicarbonate, dried (MgSO4), filtered and subjected to evaporation to obtain 4-(4-hydroxybutyl)-cyclohex-3-ene-1-one as an oil.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH2:8][CH:7]=[C:6]([CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH2:5][CH:4]=1>S(=O)(=O)(O)O>[OH:13][CH2:12][CH2:11][CH2:10][CH2:9][C:6]1[CH2:7][CH2:8][C:3](=[O:2])[CH2:4][CH:5]=1

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
COC1=CCC(=CC1)CCCCO
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×40 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
subjected to evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OCCCCC1=CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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